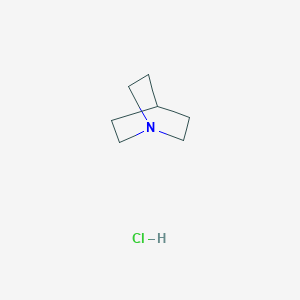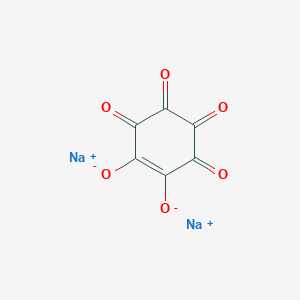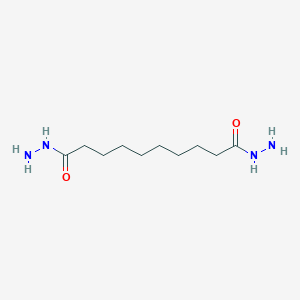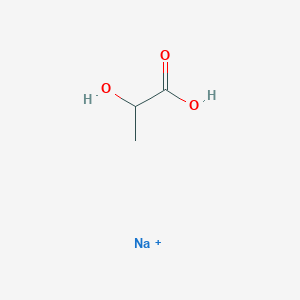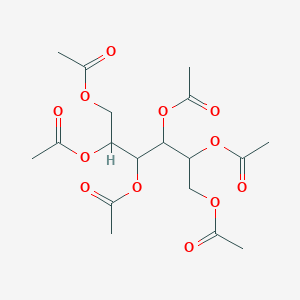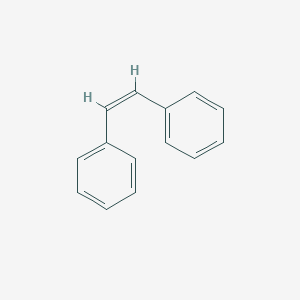![molecular formula C11H18O2 B147520 2-[(Hex-3-yn-1-yl)oxy]oxane CAS No. 70482-82-5](/img/structure/B147520.png)
2-[(Hex-3-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hex-3-yn-1-yl)oxy]oxane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is an organic compound with the molecular formula C10H16O2 and has a molecular weight of 168.24 g/mol.
Applications De Recherche Scientifique
2-[(Hex-3-yn-1-yl)oxy]oxane has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been used as a monomer in the synthesis of polymers with unique properties. In organic synthesis, it has been used as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-[(Hex-3-yn-1-yl)oxy]oxane is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been suggested that this compound disrupts the cell cycle of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
2-[(Hex-3-yn-1-yl)oxy]oxane has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Physiologically, it has been found to cause cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(Hex-3-yn-1-yl)oxy]oxane in lab experiments is its high yield synthesis method. This makes it easy to obtain large quantities of the compound for various experiments. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(Hex-3-yn-1-yl)oxy]oxane. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, research can be done to investigate its potential toxicity and develop methods to mitigate any negative effects.
Méthodes De Synthèse
The synthesis of 2-[(Hex-3-yn-1-yl)oxy]oxane can be done using various methods. One of the most common methods involves the reaction of 3-hexyne-1-ol with 2,3-epoxy-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound in good yields.
Propriétés
Numéro CAS |
70482-82-5 |
|---|---|
Nom du produit |
2-[(Hex-3-yn-1-yl)oxy]oxane |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-hex-3-ynoxyoxane |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3 |
Clé InChI |
ABCDROODWUDVQG-UHFFFAOYSA-N |
SMILES |
CCC#CCCOC1CCCCO1 |
SMILES canonique |
CCC#CCCOC1CCCCO1 |
Synonymes |
2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



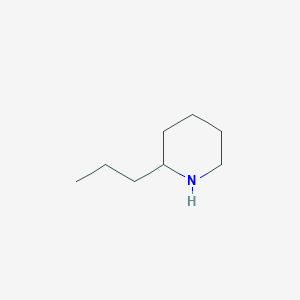
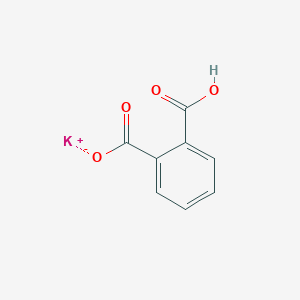
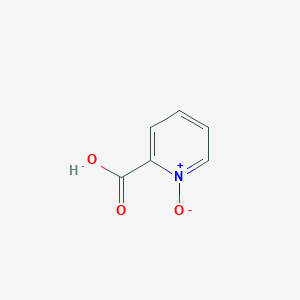
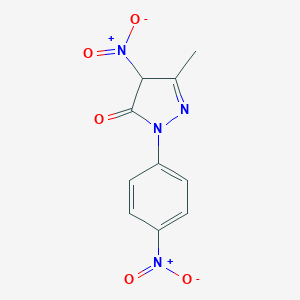
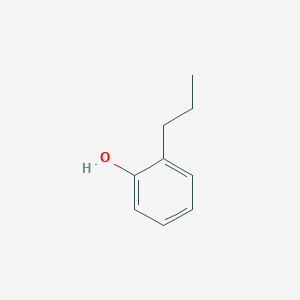
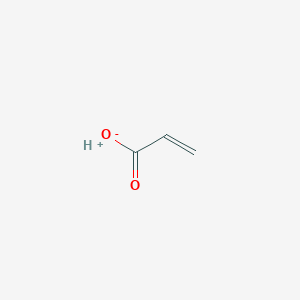
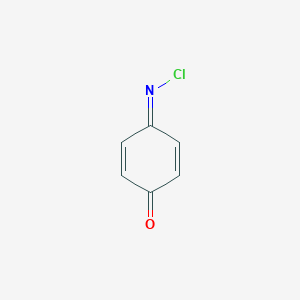
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
